Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate
Overview
Description
Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate is an organic compound that contains a total of 34 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 esters (aromatic), 2 ethers (aromatic), and 1 Thiophene . It is a derivative of thiophene and dioxin rings with multiple carboxylic groups .
Synthesis Analysis
The synthesis of this compound has been discussed in several papers. For instance, it has been used as an end group to make organic conductors . An organic semiconductor was designed and synthesized, which could be doped by protonic acid in both solution and solid-state .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a five-membered ring, a six-membered ring, and a nine-membered ring . Both the carbonyl groups are coplanar with the thiophene ring .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .Future Directions
Properties
IUPAC Name |
diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6S/c1-3-15-11(13)9-7-8(18-6-5-17-7)10(19-9)12(14)16-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYQDJZMMFOERZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(S1)C(=O)OCC)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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